ProINDY

Cell permeability Prodrug activation Intracellular kinase inhibition

ProINDY is the acetylated prodrug of INDY, engineered for superior cell permeability to enable reliable intracellular DYRK1A/B inhibition in intact cells and in vivo models where the parent compound INDY fails. Unlike harmine, ProINDY does not inhibit MAO-A at relevant concentrations, ensuring clean DYRK1A/B phenotyping. It uniquely rescues DYRK1A overexpression-induced developmental defects in Xenopus and modulates calcineurin/NFAT signaling without confounded monoamine effects. For beta-cell proliferation studies, it offers a clean tool to isolate proliferative pathways without inducing differentiation markers. Choose ProINDY as the definitive in vivo-grade DYRK1A/B inhibitor for robust, translatable target engagement data in embryo, neuroscience, and diabetes research.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
Cat. No. B611316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProINDY
SynonymsTG007;  TG-007;  TG 007; 
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C
InChIInChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7-
InChIKeyRLEOCVDWLAYGRX-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ProINDY (CAS 719277-30-2): DYRK1A/B Inhibitor Prodrug for Developmental and Neurological Research


ProINDY (CAS 719277-30-2) is an acetylated prodrug of INDY, a potent, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B . The parent compound INDY exhibits IC50 values of 0.24 μM and 0.23 μM for DYRK1A and DYRK1B, respectively, with a Ki of 0.18 μM for DYRK1A determined by X-ray crystallography of the DYRK1A/INDY complex [1]. ProINDY is designed to enhance cell permeability and serves as a critical tool compound for in vivo studies where INDY itself exhibits limited cellular uptake . The compound has demonstrated efficacy in reversing DYRK1A overexpression-induced developmental defects in Xenopus embryos and in modulating calcineurin/NFAT signaling pathways implicated in Down syndrome and neurodegenerative disorders .

Why ProINDY Cannot Be Substituted with INDY or Other DYRK1A Inhibitors in Cellular and In Vivo Studies


ProINDY is not interchangeable with its parent compound INDY or other DYRK1A inhibitors due to fundamental differences in cellular permeability and biological activity profiles. INDY, while a potent and selective DYRK1A/B inhibitor in biochemical assays, exhibits poor cell membrane penetration, severely limiting its utility in intact cellular systems and in vivo models [1]. ProINDY was specifically developed as an acetylated prodrug to overcome this limitation, enabling intracellular delivery and subsequent deacetylation to release active INDY within the cellular environment . Furthermore, substitution with other DYRK1A inhibitors such as harmine or leucettine L41 introduces confounding pharmacological activities; for example, harmine potently inhibits monoamine oxidase A (MAO-A), whereas INDY/proINDY does not affect MAO activity at concentrations up to 100 μM . In comparative functional assays, INDY/proINDY also fails to induce expression of beta cell differentiation markers, distinguishing it from harmine and certain harmine-based analogs that exhibit both proliferative and pro-differentiation effects [2]. These distinctions necessitate careful compound selection based on experimental requirements.

Quantitative Differentiation of ProINDY: Head-to-Head Evidence Against Key Comparators


ProINDY vs. INDY: Overcoming Cell Permeability Barriers for Intracellular Target Engagement

ProINDY is an acetylated prodrug specifically designed to address the poor cellular permeability of the parent compound INDY. In COS7 cells overexpressing DYRK1A, INDY alone requires extracellular concentrations of 3 μM to 30 μM to achieve dose-dependent inhibition of tau protein phosphorylation at Thr212 . ProINDY, upon cellular uptake and intracellular deacetylation, releases active INDY within the cell, enabling target engagement at lower effective extracellular concentrations and overcoming the membrane permeability barrier that limits INDY's direct application in cell-based assays . This prodrug strategy is essential for in vivo studies, as demonstrated in Xenopus embryo models [1].

Cell permeability Prodrug activation Intracellular kinase inhibition Tau phosphorylation

ProINDY vs. Harmine: Differential MAO-A Off-Target Activity and Kinase Selectivity Profile

ProINDY (via its active metabolite INDY) exhibits a distinct off-target profile compared to the widely used DYRK1A inhibitor harmine. Harmine is a potent inhibitor of monoamine oxidase A (MAO-A), with an IC50 in the low nanomolar range, introducing significant confounding pharmacology in neurological studies [1]. In contrast, INDY/proINDY does not inhibit MAO-A or MAO-B at concentrations up to 100 μM, demonstrating >400-fold selectivity for DYRK1A over MAO enzymes . In a kinase selectivity panel of 66 kinases, INDY (10 μM) exhibited >90% inhibition on DYRK2, DYRK3, CLK1, CLK4, CSNK1D, and PIM1, indicating that while not completely selective for DYRK1A/B, its off-target profile is distinct from harmine and characterized by a lack of MAO activity .

Kinase selectivity Off-target profiling MAO-A inhibition DYRK1A inhibitor comparison

ProINDY vs. Leucettine L41: Comparable In Vivo Rescue of DYRK1A-Induced Morphological Defects in Zebrafish

In a transgenic zebrafish model overexpressing DYRK1A (PC-Dyrk1A larvae), both ProINDY and Leucettine L41 were evaluated for their ability to rescue morphological defects in Purkinje cell (PC) hemispheres. ProINDY treatment (concentration not explicitly quantified in the figure legend but within the tested range) significantly rescued the anterior distance of PC hemispheres in DYRK1A-overexpressing larvae compared to DMSO-treated controls, with a statistically significant improvement (p = 0.0003 to p < 0.0001 by three-way ANOVA with Tukey's post hoc test) [1]. Leucettine L41 also demonstrated rescue effects (p < 0.0001 for row factor comparing control vs. DYRK1A groups), indicating that both compounds can reverse DYRK1A-induced developmental phenotypes in this model [2]. The effect sizes are visually comparable in the published data figures, suggesting similar in vivo efficacy for this specific endpoint [3].

Zebrafish model In vivo efficacy Developmental rescue Purkinje cell morphology

ProINDY vs. Harmine, 2-2c, and 5-IT: Absence of Beta Cell Pro-Differentiation Effect Distinguishes ProINDY in Diabetes Research

A 2024 comparative study evaluated multiple DYRK1A inhibitors for their effects on human pancreatic beta cell proliferation and differentiation. While INDY (and by extension its prodrug ProINDY) induces human beta cell proliferation with potency similar to harmine and leucettine-41 [1], it fails to induce expression of essential beta cell differentiation markers including PDX1, MAFA, NKX6.1, SLC2A2, PCSK1, MAFB, SIX2, SLC30A8, and ENTPD3 in normal and type 2 diabetic (T2D) human islets [2]. In contrast, harmine, 2-2c, and 5-IT robustly induce both proliferation and differentiation marker expression [3]. The pro-differentiation effect was shown to be independent of DYRK1A inhibition, as DYRK1A silencing alone induced proliferation but not differentiation [4]. Therefore, ProINDY serves as a valuable tool compound to dissect DYRK1A-dependent proliferation pathways from off-target pro-differentiation effects observed with other inhibitors.

Beta cell differentiation Diabetes DYRK1A inhibitor functional selectivity PDX1 expression

ProINDY In Vivo Efficacy: Rescue of DYRK1A-Induced Developmental Defects in Xenopus Embryos

ProINDY was validated in a Xenopus laevis embryo model of DYRK1A overexpression. Embryos injected with Dyrk1A mRNA develop characteristic head malformations. Treatment with ProINDY at 2.5 μM effectively reversed these developmental defects, resulting in normally developed embryos without apparent toxicity [1]. This in vivo demonstration established ProINDY as a viable tool for studying DYRK1A function in whole-organism developmental contexts, where the parent compound INDY would be ineffective due to permeability limitations . In contrast to later zebrafish behavioral studies that revealed adverse effects at different developmental stages [2], this Xenopus study specifically demonstrated efficacy at an early embryonic stage with no observed toxicity at the tested concentration.

Xenopus embryo model In vivo efficacy Developmental biology DYRK1A overexpression

ProINDY vs. CX-4945: Comparative In Vitro DYRK1A Inhibitory Potency

A comparative study evaluating clinically safe compounds for DYRK1A inhibition found that CX-4945 (silmitasertib), a clinical-stage CK2 inhibitor, exhibits significantly higher in vitro potency against DYRK1A than INDY/proINDY. CX-4945 demonstrated an IC50 of 6.8 nM against DYRK1A, compared to INDY's IC50 of 240 nM (0.24 μM) [1]. This represents an approximately 35-fold difference in potency. However, CX-4945 is a multi-kinase inhibitor with primary activity against CK2, while ProINDY/INDY was specifically developed as a DYRK1A/B tool compound with a well-characterized selectivity profile and validated in vivo prodrug formulation [2]. The choice between these compounds depends on whether higher DYRK1A potency or cleaner, more predictable DYRK1A-selective pharmacology is prioritized.

In vitro potency IC50 comparison DYRK1A inhibition CX-4945

Optimal Research Applications for ProINDY Based on Quantitative Differentiation Evidence


In Vivo Studies of DYRK1A-Mediated Developmental Defects Requiring Cell-Permeable Probe

ProINDY is the preferred tool compound for in vivo studies of DYRK1A function during embryonic development, particularly in Xenopus and zebrafish models. Unlike the parent compound INDY, which exhibits poor cell permeability and cannot be used in intact organisms, ProINDY at 2.5 μM effectively rescues DYRK1A overexpression-induced head malformations in Xenopus embryos without apparent toxicity [1]. In zebrafish, ProINDY has demonstrated both rescue of Purkinje cell morphological defects and modulation of calcineurin-dependent behaviors, providing a validated in vivo tool for DYRK1A functional studies [2][3]. Researchers should be aware of developmental stage-dependent adverse effects noted in some zebrafish behavioral studies and design experiments accordingly [4].

Dissection of DYRK1A-Dependent Beta Cell Proliferation Without Pro-Differentiation Confounds

For researchers investigating the role of DYRK1A inhibition in human pancreatic beta cell proliferation, ProINDY (via INDY) offers a clean tool to assess proliferation effects in isolation. While harmine, 2-2c, and 5-IT induce both proliferation and differentiation marker expression (PDX1, MAFA, etc.), INDY/proINDY induces beta cell proliferation with comparable potency but fails to induce differentiation markers [1][2]. This functional distinction makes ProINDY uniquely valuable for experiments designed to specifically interrogate DYRK1A-dependent proliferative pathways without the confounding influence of off-target pro-differentiation activities that are independent of DYRK1A inhibition [3].

Neuroscience Studies Requiring DYRK1A Inhibition Without MAO-A Off-Target Activity

ProINDY is the appropriate selection for neuroscience and behavioral pharmacology studies where MAO-A inhibition would confound data interpretation. Unlike the widely used DYRK1A inhibitor harmine, which potently inhibits MAO-A (IC50 ~2 nM), INDY/proINDY exhibits no MAO-A or MAO-B inhibition at concentrations up to 100 μM [1][2]. This >400-fold selectivity window ensures that observed effects can be confidently attributed to DYRK1A/B inhibition rather than to alterations in monoamine neurotransmitter metabolism. ProINDY has been validated in zebrafish behavioral models examining calcineurin/NFAT signaling and visually-guided behaviors, demonstrating its utility in neurobehavioral research [3].

Cellular Assays of Tau Phosphorylation and Calcineurin/NFAT Signaling

ProINDY is the optimal choice for cell-based studies examining DYRK1A-mediated phosphorylation of tau protein and calcineurin/NFAT signaling. In DYRK1A-overexpressing COS7 cells, ProINDY inhibits tau phosphorylation at Thr212 following intracellular conversion to INDY [1]. In HEK293 cells, it ameliorates the inhibitory effect of DYRK1A on NFAT response element-mediated calcineurin/NFAT signaling [2]. The cell-permeable nature of ProINDY enables these intracellular assays, whereas the parent compound INDY cannot be reliably used in intact cellular systems due to permeability limitations [3]. Researchers performing mechanistic studies of DYRK1A signaling pathways should select ProINDY for all cell-based experimental formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ProINDY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.